N-(3-CHLORO-4-METHYLPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE
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Overview
Description
N-(3-CHLORO-4-METHYLPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorinated phenyl group, a furan ring, and a dihydropyridazinone moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the chlorinated phenyl derivative and the furan-containing dihydropyridazinone. These intermediates are then coupled under specific reaction conditions, often involving the use of catalysts and solvents to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-METHYLPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring and the dihydropyridazinone moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-(3-CHLORO-4-METHYLPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLORO-4-METHYLPHENYL)-1-NAPHTHAMIDE: Shares a similar chlorinated phenyl group but differs in the presence of a naphthamide moiety.
N-(3-CHLORO-4-METHYLPHENYL)-2-[3-(THIOPHEN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
N-(3-CHLORO-4-METHYLPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE stands out due to its combination of a furan ring and a dihydropyridazinone moiety, which imparts unique chemical reactivity and potential biological activity. This distinct structure makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-11-4-5-12(9-13(11)18)19-16(22)10-21-17(23)7-6-14(20-21)15-3-2-8-24-15/h2-9H,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUYQJHNJAYHJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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